![molecular formula C24H21N5O4 B6484439 ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 887880-88-8](/img/structure/B6484439.png)
ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate”, specific properties such as melting point, boiling point, solubility, and stability are not provided in the available literature .Wissenschaftliche Forschungsanwendungen
- “AKOS015862187” has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and evaluate its efficacy in vivo .
- The compound’s structure suggests possible interactions with neurotransmitter receptors. Researchers have explored its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preclinical studies indicate neuroprotective effects, but clinical trials are necessary for validation .
- “AKOS015862187” may modulate immune responses. Researchers have studied its impact on immune cells, cytokine production, and inflammation. Understanding its immunomodulatory properties could lead to novel therapeutic approaches for autoimmune diseases .
- In vitro experiments have demonstrated anti-inflammatory effects of this compound. It may inhibit pro-inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel disease. However, more research is needed to confirm its efficacy and safety .
- Some studies suggest that “AKOS015862187” could influence cardiovascular function. Researchers have explored its effects on blood vessels, platelet aggregation, and endothelial health. Investigating its potential as a vasodilator or antiplatelet agent is ongoing .
- Preliminary data indicate that this compound might have antiviral activity. Researchers have tested it against certain viruses, including herpes simplex virus and influenza. Further studies are essential to determine its specificity and potential clinical applications .
Anticancer Potential
Neurological Disorders
Immunomodulation
Anti-Inflammatory Activity
Cardiovascular Health
Antiviral Properties
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Specific safety and hazard information for “ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate” is not provided in the available literature .
Wirkmechanismus
Target of Action
AKOS015862187, also known as F2589-0036, VU0491601-1, SR-01000024072-1, SR-01000024072, or ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate, is a voltage-dependent anion channel (VDAC) inhibitor . The primary target of this compound is the VDAC, which plays a crucial role in controlling the passage of ions and other metabolites across the mitochondrial outer membrane .
Mode of Action
The compound interacts with its target, the VDAC, by reducing channel conductance . This interaction inhibits the oligomerization of VDAC, prevents the release of cytochrome C from mitochondria, and subsequently inhibits apoptosis .
Result of Action
The inhibition of VDAC by AKOS015862187 leads to a reduction in apoptosis, as evidenced by its ability to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis in HEK-293 cells . This suggests that the compound may have potential therapeutic applications in conditions where apoptosis is a key factor.
Eigenschaften
IUPAC Name |
ethyl 2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-3-33-19(30)15-28-22(31)20-21(26(2)24(28)32)25-23-27(20)14-18(16-10-6-4-7-11-16)29(23)17-12-8-5-9-13-17/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGBYWPBGPELMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.